molecular formula C9H12N2O2 B11718107 Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate

Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate

Cat. No.: B11718107
M. Wt: 180.20 g/mol
InChI Key: GWRFPWBJPIIFSA-UHFFFAOYSA-N
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Description

Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate ester precursor. One common method is the condensation of 1-methyl-1H-pyrazole with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific biological context and the target enzymes involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate is unique due to its specific ester functional group and the presence of the pyrazole ringIts ability to undergo diverse chemical reactions and its utility as a versatile building block make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3-(1-methylpyrazol-4-yl)but-2-enoate

InChI

InChI=1S/C9H12N2O2/c1-7(4-9(12)13-3)8-5-10-11(2)6-8/h4-6H,1-3H3

InChI Key

GWRFPWBJPIIFSA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)C1=CN(N=C1)C

Origin of Product

United States

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